1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZXQNJDSMECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175700 | |
| Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86447-14-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86447-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Scientific Research Applications
Medicinal Chemistry
N-Boc-THP-CA serves as a versatile building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to biologically active compounds.
- Antiviral Agents : Research indicates that derivatives of tetrahydropyridine compounds exhibit antiviral activity. N-Boc-THP-CA has been utilized in the synthesis of compounds aimed at targeting viral replication mechanisms .
- Anticancer Properties : Some studies have reported the potential anticancer properties of tetrahydropyridine derivatives. N-Boc-THP-CA can be modified to enhance its efficacy against various cancer cell lines .
Organic Synthesis
In organic synthesis, N-Boc-THP-CA is used as a protective group for amines and carboxylic acids. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under various reaction conditions.
Key Applications in Organic Synthesis:
Material Science
N-Boc-THP-CA has potential applications in the development of new materials, particularly in polymer chemistry.
- Polymer Synthesis : The compound can be incorporated into polymer backbones to impart specific properties such as increased solubility or enhanced mechanical strength. Research into poly(amide) and poly(urethane) systems has shown promising results when utilizing N-Boc-THP-CA derivatives .
Case Studies
Several case studies highlight the practical applications of N-Boc-THP-CA:
Case Study 1: Synthesis of Antiviral Compounds
A study synthesized a series of antiviral agents based on N-Boc-THP-CA. The results indicated that specific modifications led to enhanced activity against viral strains resistant to standard treatments .
Case Study 2: Development of Anticancer Agents
Another research project focused on creating anticancer drugs using N-Boc-THP-CA as a starting material. The derivatives showed significant cytotoxicity against multiple cancer cell lines, suggesting a viable pathway for drug development .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the resonance stabilization of the carbonyl oxygen and the formation of a stable tert-butyl carbocation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including Boc protection, carboxylic acid substituents, or heterocyclic frameworks. Key differences in ring saturation, substituent positions, and functional groups influence their physicochemical properties and applications.
Piperidine Derivatives
a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Structure : Fully saturated piperidine ring with a phenyl group at position 4 and a carboxylic acid at position 3.
- This derivative is documented in safety data sheets but lacks explicit application details .
b. 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Structure : Piperidine ring with a phenyl group at position 6 and a carboxylic acid at position 3.
- Comparison : The positional isomerism (phenyl at position 6 vs. 4 in the previous example) may lead to divergent conformational preferences in drug design .
c. 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Tetrahydropyridine and Related Derivatives
a. Isoguvacine Hydrochloride (1,2,3,6-Tetrahydropyridine-4-carboxylic acid HCl)
- Molecular Formula: C₆H₉NO₂·HCl
- Molecular Weight : 163.6 g/mol (free acid)
- Structure : Unprotected tetrahydropyridine ring with a carboxylic acid at position 4.
- Application : Acts as a GABA receptor agonist, highlighting how the absence of Boc protection and carboxylic acid positioning (4 vs. 3) critically influence biological activity .
b. MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
- Molecular Formula : C₁₂H₁₅N
- Structure : Tetrahydropyridine core with a methyl group at position 1 and a phenyl group at position 4.
- Key Finding : MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons. This underscores the dramatic impact of substituents (e.g., phenyl vs. carboxylic acid) on biological outcomes .
Comparative Data Table
Biological Activity
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (Boc-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C12H17NO4
- Molecular Weight : 239.27 g/mol
- CAS Number : 286961-14-6
- IUPAC Name : tert-butyl 1,2,3,6-tetrahydropyridine-3-carboxylate
Antitumor Activity
Boc-DHP and its derivatives have shown promising antitumor activity in various studies. For instance, research indicates that compounds derived from tetrahydropyridines exhibit cytotoxic effects against several cancer cell lines. A study highlighted the synthesis of Boc-DHP analogs that demonstrated selective cytotoxicity towards prostate cancer cells, suggesting their potential as anticancer agents .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. A series of experiments revealed that Boc-DHP derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-HIV Activity
Research has indicated that Boc-DHP derivatives can act as inhibitors of HIV replication. The structural features of the compound allow it to interact with viral enzymes, thereby preventing the virus from replicating effectively within host cells .
The biological activities of Boc-DHP can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Boc-DHP has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : The compound can modulate the activity of certain receptors involved in immune responses and viral entry into host cells.
- Cell Cycle Arrest : Studies indicate that Boc-DHP induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of Boc-DHP on human prostate cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following treatment with Boc-DHP .
Case Study 2: Antibacterial Activity
In a comparative study, Boc-DHP was tested against standard antibiotics for its antibacterial efficacy. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating comparable effectiveness to conventional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid, and how does the Boc protection strategy influence yield?
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions. A common approach involves forming the dilithium salt of the tetrahydropyridine intermediate, followed by Boc introduction under anhydrous conditions (e.g., using di-tert-butyl dicarbonate). Purification typically employs column chromatography with gradients of ethyl acetate/hexane. The Boc group enhances solubility in organic solvents, facilitating intermediate isolation .
Q. Which analytical methods are critical for confirming the compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~1.31 minutes under acidic conditions) and liquid chromatography-mass spectrometry (LCMS, m/z 243 [M+H-C₄H₉OCO]⁺) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry, particularly the tetrahydropyridine ring’s conformation and Boc group placement .
Q. What are common side reactions observed during synthesis, and how are they mitigated?
Overprotection (multiple Boc additions) and ring oxidation are frequent issues. Using stoichiometric Boc reagents in tetrahydrofuran (THF) at low temperatures (−78°C) minimizes overprotection. Antioxidants like BHT (butylated hydroxytoluene) prevent oxidation during workup .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using boronate ester derivatives of this compound?
The boronate ester (e.g., [1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid) undergoes coupling with aryl halides under palladium catalysis. Key parameters include:
Q. How do structural modifications (e.g., phenyl or trifluoromethyl substitutions) alter biological activity?
Substituents at the 4-position (e.g., phenyl in ) enhance binding to microbial transporters like the E. coli gab permease. Trifluoromethyl groups ( ) increase metabolic stability but may reduce solubility. Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., GABA uptake inhibition) to evaluate potency .
Q. What in vitro assays are suitable for evaluating GABAergic activity?
Competitive inhibition assays using radiolabeled [³H]GABA in neuronal or bacterial membrane preparations measure uptake inhibition. IC₅₀ values are compared to reference compounds like nipecotic acid (). For receptor binding, electrophysiological recordings in Xenopus oocytes expressing GABA receptors validate functional activity .
Q. How are stereoisomers resolved during synthesis of chiral derivatives?
Chiral chromatography (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with resolving agents (e.g., (−)-dibenzoyltartaric acid) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .
Methodological and Safety Considerations
Q. What storage conditions prevent Boc group degradation?
Store at −20°C under inert gas (argon) in amber vials to avoid moisture absorption and photodegradation. Regular HPLC monitoring detects hydrolytic cleavage to the free amine .
Q. Are there neurotoxic risks analogous to MPTP derivatives?
While no direct evidence links this compound to neurotoxicity, structural similarity to MPTP ( ) warrants caution. In vivo studies should include dopaminergic neuron viability assays (e.g., tyrosine hydroxylase immunostaining in rodent models) .
Q. How are solubility challenges addressed during purification?
Use polar aprotic solvents (e.g., dimethylformamide, DMF) for dissolution, followed by dropwise addition to ice-cold water for precipitation. For LCMS analysis, 0.1% trifluoroacetic acid (TFA) in acetonitrile/water improves ionization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
